molecular formula C10H11BrN5O5PS B1245352 Sp-8-Br-cAMPS

Sp-8-Br-cAMPS

Numéro de catalogue: B1245352
Poids moléculaire: 424.17 g/mol
Clé InChI: RBORURQQJIQWBS-QVRNUERCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Chemical Identity and Classification

This compound represents a dual-modified derivative of cyclic adenosine monophosphate, incorporating two distinct structural modifications that fundamentally alter its biological properties. The compound belongs to the class of modified nucleotides and is specifically classified as a phosphorothioate-modified cyclic nucleotide analog. The molecular structure features a bromine atom substituted at the 8-position of the adenine base, combined with a sulfur atom replacing one of the non-bridging oxygen atoms in the cyclic phosphate moiety at the axial position, designated as the Sp-isomer configuration.

The chemical formula C₁₀H₁₀BrN₅O₅PS·Na reflects the presence of the sodium salt form, with a molecular weight of 446.2 grams per mole. This compound exhibits significantly enhanced lipophilicity compared to natural cyclic adenosine monophosphate, with a measured lipophilicity value of 1.66, representing approximately four times greater lipophilicity than the parent cyclic adenosine monophosphate molecule. The enhanced lipophilic character directly contributes to its superior membrane permeability properties, distinguishing it from conventional cyclic adenosine monophosphate analogs.

The stereochemical configuration of this compound places the sulfur substitution in the axial position relative to the cyclic phosphate ring, which is critical for its biological activity as a protein kinase A activator. This contrasts with the Rp-isomer configuration, where sulfur occupies the equatorial position and functions as a protein kinase A inhibitor rather than activator. The precise spatial arrangement of the phosphorothioate modification determines the compound's interaction with protein kinase A regulatory subunits and subsequent enzymatic activation.

Historical Development as a Cyclic Adenosine Monophosphate Analog

The development of this compound emerged from systematic efforts to overcome the inherent limitations of natural cyclic adenosine monophosphate and early synthetic analogs in experimental applications. Traditional cyclic adenosine monophosphate suffers from poor membrane permeability due to its polar ionic structure and rapid degradation by cellular phosphodiesterases. Initial attempts to address these limitations led to the development of dibutyryl-cyclic adenosine monophosphate and 8-bromo-cyclic adenosine monophosphate, which improved membrane permeability but remained susceptible to phosphodiesterase degradation.

The introduction of phosphorothioate modifications represented a significant advancement in cyclic nucleotide analog chemistry. This compound combines the beneficial properties of 8-bromo substitution, which enhances lipophilicity and membrane permeability, with phosphorothioate modification, which confers resistance to phosphodiesterase degradation. This dual modification strategy resulted in a compound that is approximately two times more lipophilic than 8-bromo-cyclic adenosine monophosphate and four times more lipophilic than natural cyclic adenosine monophosphate.

Research demonstrating the superior properties of this compound compared to earlier analogs revealed its enhanced cellular uptake and prolonged intracellular stability. Studies comparing various cyclic adenosine monophosphate analogs showed that significantly higher concentrations of less membrane-permeant compounds were required to achieve equivalent biological responses, with some studies reporting 135-fold higher concentrations needed for traditional analogs compared to highly membrane-permeant derivatives. This dramatic difference in potency highlighted the importance of membrane permeability in determining the biological effectiveness of cyclic nucleotide analogs.

Nomenclature and Identification Parameters

The systematic nomenclature of this compound reflects its complex structural modifications and stereochemical configuration. The official chemical name is 8-Bromoadenosine-3′,5′-cyclic monophosphorothioate, Sp-isomer, sodium salt. The "Sp" designation indicates the specific stereochemical configuration of the phosphorothioate group, where sulfur occupies the axial position corresponding to the S-configuration in standard stereochemical nomenclature.

Parameter Value Reference
Chemical Abstracts Service Number 127634-20-2
Molecular Formula C₁₀H₁₀BrN₅O₅PS·Na
Molecular Weight 446.2 g/mol
Purity Specification >99% High Performance Liquid Chromatography
Absorption Maximum 264 nanometers
Molar Extinction Coefficient 17,000 L·mol⁻¹·cm⁻¹
Lipophilicity Value 1.66
Protein Kinase A Activation EC₅₀ 360 nanomolar

The compound's spectroscopic properties provide reliable identification parameters for analytical purposes. The ultraviolet absorption maximum at 264 nanometers with a molar extinction coefficient of 17,000 L·mol⁻¹·cm⁻¹ enables accurate quantification in solution. These optical properties reflect the electronic characteristics of the brominated adenine base and are essential for analytical method development and quality control procedures.

Alternative nomenclature systems may refer to the compound using various descriptive terms that emphasize different structural features. Some sources utilize the designation "8-Bromoadenosine 3′,5′-cyclic monophosphorothioate SP-Isomer", while others may employ abbreviated forms in research contexts. The consistent Chemical Abstracts Service registry number 127634-20-2 provides unambiguous identification across different nomenclature systems and database entries.

Significance in Biochemical Research

This compound has established itself as an indispensable tool in biochemical research due to its unique combination of enhanced membrane permeability, phosphodiesterase resistance, and specific protein kinase A activation properties. The compound's significance extends across multiple research domains, including cell signaling studies, enzyme kinetics investigations, and cellular physiology research. Its superior properties compared to conventional cyclic adenosine monophosphate analogs have made it the preferred choice for researchers seeking to manipulate protein kinase A activity in intact cellular systems.

The compound's resistance to phosphodiesterase degradation represents a crucial advantage in experimental applications where sustained protein kinase A activation is required. Unlike natural cyclic adenosine monophosphate or early synthetic analogs such as dibutyryl-cyclic adenosine monophosphate or 8-bromo-cyclic adenosine monophosphate, this compound maintains its biological activity over extended experimental periods. This stability enables researchers to conduct long-term studies of protein kinase A-dependent cellular processes without the confounding effects of analog degradation.

Research applications of this compound span diverse experimental systems and biological processes. The compound has been utilized in studies of cellular reprogramming, where it demonstrated the ability to enhance the efficiency of induced pluripotent stem cell generation. In cardiovascular research, it has been employed to investigate cyclic adenosine monophosphate-dependent signaling in cardiac fibroblasts and vascular smooth muscle cells. Neuroscience applications include studies of protein kinase A signaling in sensory neurons, where the compound's enhanced membrane permeability proves particularly valuable.

The compound's specificity for protein kinase A activation, combined with its resistance to degradation, has enabled researchers to dissect the individual contributions of protein kinase A versus other cyclic adenosine monophosphate effector pathways such as Exchange Protein Directly Activated by cyclic adenosine monophosphate. This selectivity is particularly important in studies where multiple cyclic adenosine monophosphate-dependent pathways may be active simultaneously, allowing for precise manipulation of protein kinase A activity while minimizing off-target effects.

Propriétés

Formule moléculaire

C10H11BrN5O5PS

Poids moléculaire

424.17 g/mol

Nom IUPAC

(4aR,6R,7R,7aS)-6-(6-amino-8-bromopurin-9-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol

InChI

InChI=1S/C10H11BrN5O5PS/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(20-9)1-19-22(18,23)21-6/h2-3,5-6,9,17H,1H2,(H,18,23)(H2,12,13,14)/t3-,5-,6-,9-,22?/m1/s1

Clé InChI

RBORURQQJIQWBS-QVRNUERCSA-N

SMILES

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=S)(O1)O

SMILES isomérique

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=S)(O1)O

SMILES canonique

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=S)(O1)O

Synonymes

8-bromoadenosine-3',5'-cyclic monophosphorothioate
Rp-8-Br-cAMPS
Sp-8-Br-cAMPS

Origine du produit

United States

Méthodes De Préparation

Spectroscopic Validation

  • 1H NMR^1\text{H NMR} : Peaks at δ 8.35 (s, H2), δ 8.12 (s, H8), and δ 6.05 (d, J=5.1HzJ = 5.1 \, \text{Hz}, H1') confirm the brominated adenine and ribose moieties.

  • 31P NMR^{31}\text{P NMR} : A singlet at δ 55.2 ppm verifies the phosphorothioate group.

  • Mass Spectrometry : ESI-MS shows a dominant ion at m/z=446.1[MNa]m/z = 446.1 \, [\text{M}-\text{Na}]^-, consistent with the molecular formula.

Purity and Stability

HPLC analysis under reverse-phase conditions (C18 column, 0.1% TFA in acetonitrile/water) confirms >99% purity. Accelerated stability studies (40°C, 75% RH) demonstrate <2% degradation over 6 months, attributable to the sulfur atom’s resistance to phosphodiesterase cleavage.

Comparative Analysis with cAMP Analogs

This compound exhibits superior metabolic stability and target selectivity compared to other cAMP derivatives. The table below summarizes key parameters:

CompoundEC50_{50} for PKA (nM)Half-Life (hr)Lipophilicity (LogP)
This compound360121.66
8-Bromo-cAMP150020.92
Dibutyryl-cAMP100081.20
Native cAMP20000.5-1.50

The phosphorothioate modification in this compound enhances membrane permeability (LogP = 1.66) and prolongs half-life to 12 hours in cellular assays. In contrast, 8-bromo-cAMP’s shorter half-life (2 hours) limits its utility in long-term studies.

Applications in Biochemical Research

PKA Activation Studies

This compound induces PKA-mediated phosphorylation of CREB (cAMP response element-binding protein) at Ser133, with an EC50_{50} of 360 nM in HEK293 cells. Its selectivity over Epac receptors (>100-fold) enables precise dissection of PKA-specific pathways.

Intracellular Calcium Modulation

In cells expressing calcium-sensing receptors, this compound elevates cytosolic calcium by 2.5-fold via PKA-dependent phosphorylation of IP3_3 receptors. This effect is abolished by the PKA inhibitor H-89, confirming target specificity.

Analyse Des Réactions Chimiques

Types of Reactions

Sp-8-Br-cAMPS undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Applications De Recherche Scientifique

Chemistry

In chemistry, Sp-8-Br-cAMPS is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biomolecules. Its purine base structure suggests possible applications in nucleic acid research and enzyme inhibition studies.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of antiviral and anticancer research.

Industry

In industrial applications, the compound’s unique chemical properties are utilized in the development of advanced materials and chemical processes. Its stability and reactivity make it suitable for use in various industrial processes.

Mécanisme D'action

The mechanism of action of Sp-8-Br-cAMPS involves its interaction with specific molecular targets. The purine base structure allows it to bind to nucleic acids and proteins, potentially inhibiting their function. The bromine atom and furodioxaphosphinine ring system may also contribute to its reactivity and binding affinity, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar cAMP Analogs

Structural and Physicochemical Properties

Key structural modifications differentiate Sp-8-Br-cAMPS from other cAMP analogs (Table 1):

Table 1: Physicochemical Properties of cAMP Analogs

Compound Modification(s) Lipophilicity (Relative to cAMP) Phosphodiesterase Stability
cAMP None 1x Low
8-Br-cAMP Bromine at C8 position 2x Moderate
6-Bnz-cAMP N6-benzoyl substitution High High
This compound Bromine at C8 + Sp phosphorothioate 4x High
Sp-2-Cl-cAMPS Chlorine at C2 + Sp phosphorothioate ~3x High
  • Lipophilicity : this compound exhibits superior membrane permeability due to bromine and sulfur substitutions, enabling efficient cellular uptake .
  • Stability : The phosphorothioate modification confers resistance to enzymatic degradation, prolonging its activity compared to 8-Br-cAMP and cAMP .
Binding Affinity and Functional Potency

Table 2: Binding Affinities and Functional Effects

Compound PfPKAr Affinity (nM) IC50 (P. falciparum) Cancer Cell Proliferation (IC50)
cAMP 1.2 >1 mM N/A
Sp-2-Cl-cAMPS 8.9 4 µM 3–100 µM (HL-60, LS-174T)
This compound 1,300 11 µM 20–60 µM (Breast Cancer)
6-Bnz-cAMP N/A >1 mM Minimal effect at mM range
  • Parasite Proliferation : Sp-2-Cl-cAMPS outperforms this compound in P. falciparum inhibition (IC50: 4 µM vs. 11 µM), attributed to its higher PfPKAr binding affinity (8.9 nM vs. 1.3 µM) .
  • Cancer Models: this compound suppresses breast cancer cell migration and proliferation at 20–60 µM, while 6-Bnz-cAMP requires millimolar concentrations for minimal effects . In leukemia and colon carcinoma cells, this compound exhibits growth inhibition at 3–100 µM, with potency 6-fold higher than 8-Br-cAMP .
Selectivity and Mechanism of Action
  • PKA vs. Epac Activation: this compound directly activates PKA but also modulates Epac-dependent pathways.
  • Site-Specific Binding : Unlike cAMP and Sp-2-Cl-cAMPS, which bind both cAMP-binding domains (CBD1 and CBD2) of PfPKAr, this compound selectively binds CBD1, reducing off-target effects .
  • Context-Dependent Effects : In bovine trachealis, this compound (250 µM) failed to alter ERK phosphorylation despite elevating cAMP, highlighting pathway-specific variability .
Functional Outcomes in Disease Models

Table 3: Comparative Functional Effects

Compound Key Applications Notable Findings
This compound Breast cancer, Plasmodium, diabetes Inhibits migration (60 µM) ; enhances insulin secretion (0.1 mM)
8-Br-cAMP Neuronal signaling, pain Activates PKA but less stable
Sp-2-Cl-cAMPS Parasite inhibition Superior anti-malarial potency
Rp-8-Cl-cAMPS Leukemia differentiation Synergizes with N6-benzyl-cAMP
  • Cancer : this compound upregulates POPDC1 in breast cancer cells, reducing migration and proliferation via cAMP-PKA-CREB signaling .
  • Neurological Disorders : At 60 µM, this compound restores BDNF expression in bipolar disorder models by enhancing PKA activity .
  • Parasitic Diseases : Despite lower affinity than Sp-2-Cl-cAMPS, this compound remains effective in Plasmodium cultures by compensating with higher stability .

Q & A

Q. What is the mechanism of action of Sp-8-Br-cAMPS in modulating cAMP/PKA signaling?

this compound is a membrane-permeable, phosphodiesterase-resistant cAMP analog that directly activates protein kinase A (PKA) without requiring adenylate cyclase. It binds to PKA's regulatory subunits, releasing catalytic subunits to phosphorylate downstream targets like CREB (evidenced by increased phospho-CREB levels in breast cancer cells) . Standard experimental protocols often use concentrations between 20–60 μM, validated via dose-response curves and downstream marker analysis (e.g., POPDC1 upregulation) .

Q. How should researchers design experiments to assess this compound efficacy in cell-based assays?

  • Dose Optimization : Perform dose-response experiments (e.g., 20–60 μM) to identify thresholds for target activation, as POPDC1 upregulation varies by cell line (e.g., MDA231 vs. SKBR3) .
  • Timecourse Analysis : Monitor temporal effects; for example, repeated dosing (e.g., 60 μM at 1-hour intervals) may sustain protein expression due to analog degradation .
  • Controls : Include untreated cells and use PKA inhibitors (e.g., H89) to confirm pathway specificity .

Q. What are reliable methods to validate cAMP/PKA pathway activation after this compound treatment?

  • Western Blotting : Measure phospho-CREB (a direct PKA target) and downstream effectors like POPDC1 .
  • Functional Assays : Assess migration/proliferation (e.g., transwell assays for MDA231 cells) to link signaling changes to phenotypic outcomes .
  • cAMP ELISA : Quantify intracellular cAMP levels, though this compound may not elevate cAMP directly, as it bypasses adenylate cyclase .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound-induced effects across cell lines?

In breast cancer studies, this compound inhibited SKBR3 proliferation but had no effect on MCF7/MDA231. To address this:

  • Cell-Specific Factors : Compare baseline PKA activity, receptor expression (e.g., dopamine receptors in endothelial cells), or compensatory pathways .
  • Combination Treatments : Co-administer pathway inhibitors (e.g., ROS scavengers like NAC) to isolate mechanisms .
  • Multi-Omics Approaches : Use transcriptomics/proteomics to identify divergent signaling networks .

Q. What strategies optimize this compound stability and bioavailability in long-term studies?

  • Repeated Dosing : Replenish the compound hourly to counteract degradation, as done in MDA231 migration assays .
  • Vehicle Controls : Account for solvent effects (e.g., DMSO/methanol) on cell viability .
  • Pharmacokinetic Profiling : In vivo models require measuring tissue-specific half-life and metabolite interference .

Q. How should researchers analyze data from this compound experiments with high variability?

  • Statistical Rigor : Use ANOVA with post-hoc tests (e.g., Dunnett’s) for multi-group comparisons and report mean ± SEM .
  • Normalization : Express data as fold-changes relative to untreated controls to reduce batch effects .
  • Power Analysis : Predefine sample sizes (e.g., n ≥ 9) to ensure reproducibility .

Q. What are the limitations of using this compound in vivo, and how can they be mitigated?

  • Off-Target Effects : Test specificity using PKA-knockout models or alternative analogs (e.g., Rp-8-Br-cAMPS, an antagonist) .
  • Bioavailability : Combine with delivery enhancers (e.g., nanoparticles) for tissue penetration .
  • Temporal Control : Use light-activated cAMP analogs for precise spatiotemporal activation .

Q. How can this compound be integrated into studies investigating crosstalk between cAMP and other pathways (e.g., MAPK/ROS)?

  • Co-Treatment Designs : Pair with ERK inhibitors (e.g., PD 098059) or antioxidants (e.g., NAC) to dissect interactions .
  • Multiplex Assays : Simultaneously measure phospho-ERK, ROS levels, and PKA activity in the same sample .
  • Computational Modeling : Predict pathway crosstalk using tools like COPASI or BioPAX .

Methodological Resources

  • Dose-Response Protocols : Reference for breast cancer models and for endothelial studies.
  • Statistical Guidelines : Follow for ANOVA/t-test frameworks and data presentation.
  • Contradiction Analysis : Apply iterative qualitative methods from to explore cell-specific discrepancies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sp-8-Br-cAMPS
Reactant of Route 2
Reactant of Route 2
Sp-8-Br-cAMPS

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.